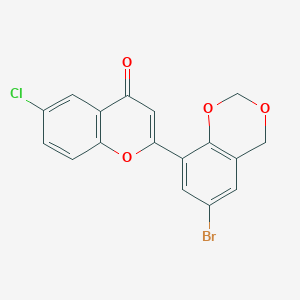
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-6-chloro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one is a complex organic compound that features a combination of benzo[d][1,3]dioxin and chromenone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxin moiety, followed by its coupling with a chromenone derivative. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through its ability to bind to these targets, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one: Similar structure but lacks the chlorine atom.
(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine: Contains a methanamine group instead of the chromenone moiety.
Uniqueness
The uniqueness of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, making it a versatile compound for synthetic applications.
Properties
Molecular Formula |
C17H10BrClO4 |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-6-chlorochromen-4-one |
InChI |
InChI=1S/C17H10BrClO4/c18-10-3-9-7-21-8-22-17(9)13(4-10)16-6-14(20)12-5-11(19)1-2-15(12)23-16/h1-6H,7-8H2 |
InChI Key |
MADUWAYVCBCOOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



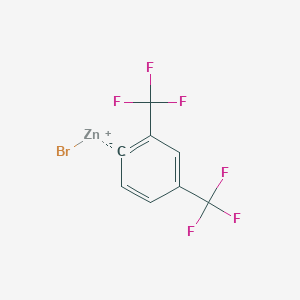

![N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid](/img/structure/B14881116.png)
![cis-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B14881125.png)

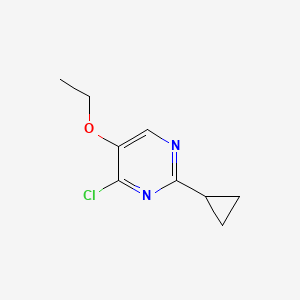
![1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine](/img/structure/B14881132.png)
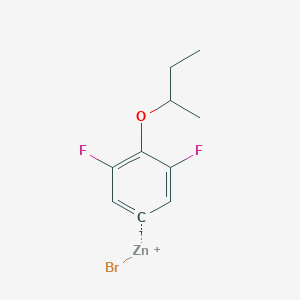
![7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B14881161.png)
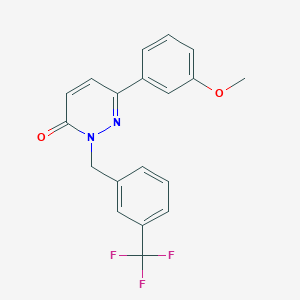
![N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B14881169.png)

![Methyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B14881195.png)
